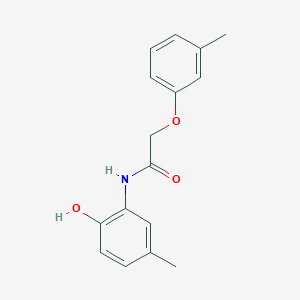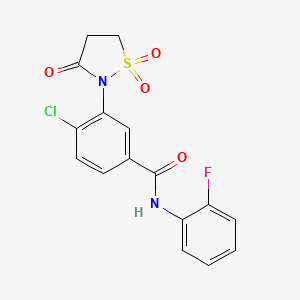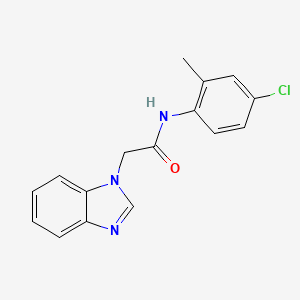
N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as HMBA, is a synthetic compound that has been widely studied for its potential applications in medical research. It belongs to the class of small molecules known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of HMBA is not fully understood, but it is believed to involve the inhibition of N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide enzymes. This compound enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting this compound enzymes, HMBA can alter gene expression patterns and induce cell differentiation and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMBA has been shown to have a number of biochemical and physiological effects. It can induce cell differentiation and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to increase the expression of certain genes involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HMBA in lab experiments is its well-established synthesis method and its ability to induce cell differentiation and apoptosis in cancer cells. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are a number of potential future directions for research on HMBA. One area of interest is its use in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of HMBA and to identify potential new targets for its use in medical research.
Méthodes De Synthèse
The synthesis of HMBA involves the reaction of 2-hydroxy-5-methylbenzoic acid with 3-methylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and sodium acetate to form the final compound, HMBA. This synthesis method has been well-established in the literature and has been used in numerous studies.
Applications De Recherche Scientifique
HMBA has been extensively studied for its potential applications in medical research. One of the most promising areas of research is its use as an anti-cancer agent. HMBA has been shown to induce differentiation and apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
In addition to its anti-cancer properties, HMBA has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect neurons from damage in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-4-3-5-13(8-11)20-10-16(19)17-14-9-12(2)6-7-15(14)18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSGMNRMRKEVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5119856.png)
![1-(3-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5119859.png)

![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119871.png)

![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)